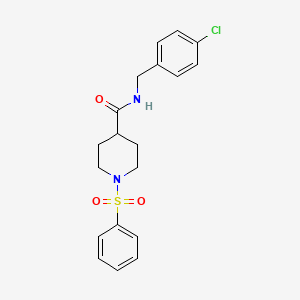
3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
説明
3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as TTBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the interaction of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide with various enzymes and proteins involved in the production of ROS and RNS, such as NADPH oxidase and nitric oxide synthase. In addition, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress-induced cell damage. In vivo studies have also shown that 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can reduce the severity of various diseases such as stroke, diabetes, and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. In addition, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is its potential toxicity at high concentrations, which may affect the validity of the results obtained.
将来の方向性
There are several future directions for the research and development of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new derivatives of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide with enhanced potency and specificity. In addition, further studies are needed to investigate the potential applications of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in the treatment of various diseases and to elucidate its mechanism of action at the molecular level.
科学的研究の応用
3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been used as a tool to study the structure and function of proteins such as cytochrome P450 enzymes and heme-containing proteins. In addition, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3,4,5-triethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c1-8-26-17-11-15(12-18(27-9-2)19(17)28-10-3)20(25)23-16-13-21(4,5)24-22(6,7)14-16/h11-12,16,24H,8-10,13-14H2,1-7H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCJOKOGUIRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,5-triethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448025.png)
![N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448026.png)
![N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3448034.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3448050.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylacrylamide](/img/structure/B3448068.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3448079.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3448083.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3448095.png)
![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)
![ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3448105.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-methoxy-phenyl)-methanesulfonamide](/img/structure/B3448109.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448116.png)